≥200-Fold Molar Potency Advantage of Azo Analog I Over Imidazole in Suppressing Thromboxane B2 Formation in Human Platelets
In the only published direct head-to-head comparison, azo analog I (U-51605) demonstrated at least 200-fold greater molar potency than imidazole at suppressing thromboxane B2 (TXB2) formation in both platelet-rich plasma and washed platelet suspensions aggregated with either arachidonic acid or prostaglandin H2 [1]. This quantitative difference was observed under identical experimental conditions. Furthermore, azo analog I achieved complete suppression of the second wave of ADP- or epinephrine-induced platelet aggregation at 5.6 µM, whereas imidazole at comparable or higher concentrations failed to suppress aggregation in washed platelet suspensions, blocking only TX synthesis without the accompanying anti-aggregatory effect [1].[2]
| Evidence Dimension | Molar potency: suppression of thromboxane B2 formation in human platelets |
|---|---|
| Target Compound Data | Azo analog I: complete TXB2 suppression; second-wave aggregation inhibited at 5.6 µM |
| Comparator Or Baseline | Imidazole: ≥200-fold less potent on a molar basis; failed to suppress aggregation in washed platelet suspensions at concentrations that blocked TX synthesis |
| Quantified Difference | ≥200-fold molar potency advantage |
| Conditions | Human platelet-rich plasma and washed platelet suspensions; aggregation induced by arachidonic acid or PGH2; TXB2 quantified via electron-capture GC, radioisotopic TLC, and radioimmunoassay (Fitzpatrick & Gorman, 1978; Gorman et al., 1977) |
Why This Matters
A ≥200-fold potency difference means that imidazole cannot serve as a drop-in replacement for azo analog I at equivalent molar concentrations in any platelet thromboxane synthesis experiment without risk of under-dosing.
- [1] Fitzpatrick FA, Gorman RR. A comparison of imidazole and 9,11-azoprosta-5,13-dienoic acid. Two selective thromboxane synthetase inhibitors. Biochim Biophys Acta. 1978 Mar 1;539(2):162-72. doi: 10.1016/0304-4165(78)90003-x. PMID: 629996. View Source
- [2] Gorman RR, Bundy GL, Peterson DC, Sun FF, Miller OV, Fitzpatrick FA. Inhibition of human platelet thromboxane synthetase by 9,11-azoprosta-5,13-dienoic acid. Proc Natl Acad Sci U S A. 1977 Sep;74(9):4007-11. doi: 10.1073/pnas.74.9.4007. PMID: 269449. View Source
